N,N-Diisopropyl-3-pentylamine

Description

The exact mass of the compound N,N-Diisopropyl-3-pentylamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N,N-Diisopropyl-3-pentylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-Diisopropyl-3-pentylamine including the price, delivery time, and more detailed information at info@benchchem.com.

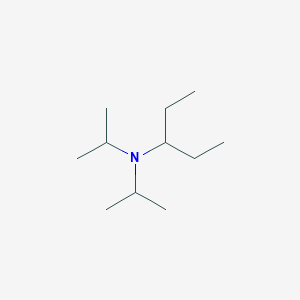

Structure

3D Structure

Properties

IUPAC Name |

N,N-di(propan-2-yl)pentan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H25N/c1-7-11(8-2)12(9(3)4)10(5)6/h9-11H,7-8H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDKMTSFYPWEJRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)N(C(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H25N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00988415 | |

| Record name | N,N-Di(propan-2-yl)pentan-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00988415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68714-10-3 | |

| Record name | N,N-Bis(1-methylethyl)-3-pentanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68714-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethyl-N,N-diisopropylpropylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068714103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Di(propan-2-yl)pentan-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00988415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethyl-N,N-diisopropylpropylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.527 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to N,N-Diisopropyl-3-pentylamine: Properties, Synthesis, and Applications

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of N,N-Diisopropyl-3-pentylamine (CAS No: 68714-10-3), a sterically hindered tertiary amine. The document is intended for researchers, chemists, and drug development professionals who utilize specialized organic bases in synthesis. We will delve into the core physicochemical properties of this compound, detail a robust synthetic protocol, and explore its primary application as a non-nucleophilic proton scavenger. The causality behind its utility in sensitive chemical transformations, where competing side reactions must be minimized, is a central focus. All data and protocols are substantiated with references to authoritative sources to ensure scientific integrity.

Chemical Identity and Physicochemical Properties

N,N-Diisopropyl-3-pentylamine is a tertiary amine characterized by significant steric bulk around the nitrogen atom. This structure is the key determinant of its chemical reactivity, rendering it a potent, yet non-nucleophilic, base. Its identity is defined by the following identifiers and properties.

-

IUPAC Name: N,N-bis(propan-2-yl)pentan-3-amine

-

Synonyms: N,N-Bis(1-methylethyl)-3-pentanamine, 1-Ethyl-N,N-diisopropylpropylamine, N,N-Diisopropylpentan-3-amine[1][2]

-

Molecular Weight: 171.33 g/mol [3]

Caption: 2D Chemical Structure of N,N-Diisopropyl-3-pentylamine.

A summary of its key physicochemical properties is presented in the table below for quick reference.

| Property | Value | Source(s) |

| Appearance | Clear, colorless liquid/oil | [3][4] |

| Molecular Weight | 171.33 g/mol | [3] |

| Density | 0.791 g/mL at 20 °C | [4] |

| Boiling Point | 71-73 °C at 12 mmHg 173.3 ± 8.0 °C at 760 mmHg | [4][1] |

| Flash Point | 46.2 ± 8.5 °C | [1] |

| Refractive Index (n²⁰/D) | 1.433 | [4] |

| Solubility | Insoluble in water; Soluble in chloroform, ethyl acetate | [3][4] |

Synthesis and Purification

The synthesis of sterically hindered tertiary amines like N,N-Diisopropyl-3-pentylamine is efficiently achieved via reductive amination. This one-pot method is superior to direct alkylation of diisopropylamine with a 3-pentyl halide, which can be sluggish and prone to elimination side reactions. Reductive amination involves the reaction of a ketone with a secondary amine to form an intermediate iminium ion, which is then reduced in situ to the target amine.

The choice of reducing agent is critical. Sodium triacetoxyborohydride (STAB) is particularly effective for this transformation as it is mild, tolerant of slightly acidic conditions needed for iminium ion formation, and does not reduce the starting ketone at an appreciable rate.

Caption: Workflow for the synthesis via reductive amination.

Experimental Protocol: Synthesis via Reductive Amination

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add diisopropylamine (1.0 eq.) and 3-pentanone (1.05 eq.). Dissolve the components in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.5 M concentration).

-

Iminium Ion Formation: If desired, a catalytic amount of acetic acid (0.1 eq.) can be added to facilitate the formation of the iminium ion intermediate. Stir the mixture at room temperature for 20-30 minutes.

-

Reduction: Slowly add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq.) to the stirring solution in portions. The addition can be exothermic; maintain the temperature below 30°C.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting materials are consumed (typically 4-12 hours).

-

Quenching and Work-up: Once the reaction is complete, carefully quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with an organic solvent (e.g., DCM or ethyl acetate).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude N,N-Diisopropyl-3-pentylamine can be purified by vacuum distillation or by column chromatography on silica gel to afford the final product as a clear, colorless oil.

Applications in Research and Drug Development

The utility of N,N-Diisopropyl-3-pentylamine stems almost entirely from its nature as a sterically hindered, non-nucleophilic base . This property is highly valuable in organic synthesis, particularly in the context of drug discovery where reactions must be high-yielding and produce minimal byproducts.

Causality of Function: The two isopropyl groups and the 3-pentyl group create significant steric congestion around the nitrogen atom's lone pair of electrons. While this lone pair is available to abstract a proton (acting as a Brønsted-Lowry base), the steric bulk prevents the nitrogen from attacking an electrophilic carbon center (acting as a nucleophile).

This is a critical distinction from less hindered bases like triethylamine (TEA). In sensitive reactions, such as the formation of an amide bond using an acid chloride, TEA can compete with the desired amine nucleophile, leading to the formation of an unwanted N-acyltriethylammonium byproduct. N,N-Diisopropyl-3-pentylamine, much like its more common analogue N,N-Diisopropylethylamine (DIPEA), avoids this complication.

Primary Uses:

-

Proton Scavenger: Its main role is to neutralize acids generated during a reaction. For example, in peptide coupling reactions or acylations using acid chlorides, an equivalent of HCl is produced. A hindered base is added to sequester this HCl, driving the reaction to completion without interfering with the primary transformation.

-

Catalyst in Specific Reactions: It can be used as a catalyst in reactions where a strong, non-nucleophilic base is required to promote elimination or condensation pathways.

Caption: The logical basis for the utility of a hindered amine.

Safety, Handling, and Storage

N,N-Diisopropyl-3-pentylamine is a flammable and corrosive chemical that requires careful handling to ensure personnel safety.[3]

Key Hazards:

-

Flammability: The liquid and its vapors are flammable. Vapors may form explosive mixtures with air.[3][5]

-

Corrosivity: Causes severe chemical burns upon direct contact with skin and can cause serious eye damage.[3] Vapors can be extremely irritating to the eyes and respiratory tract.[3]

-

Toxicity: Inhalation of mists or vapors may be damaging to health.[3] Skin contact may lead to systemic effects following absorption.[3]

-

Incompatibilities: Reacts violently with strong oxidizing agents and strong acids. It is also incompatible with copper, aluminum, and their alloys.[3][5]

Recommended Handling Procedures:

-

Work in a well-ventilated area, preferably within a chemical fume hood.[6]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., PVC), safety goggles, and a full-face shield.[3][7]

-

Use spark-proof tools and explosion-proof equipment. Ground and bond containers when transferring material.[7]

-

Avoid all personal contact, including inhalation of vapors.[3]

-

Ensure an eyewash station and safety shower are readily accessible.[7]

Storage Guidelines:

-

Store in a cool, dry, well-ventilated area designated for flammable liquids.[7]

-

Keep containers tightly closed when not in use.[7]

-

Store away from heat, sparks, open flames, and other ignition sources.[3][7]

-

Store separately from incompatible materials such as strong acids and oxidizing agents.[3]

References

-

N,N-diisopropyl pentan-3-amine | CAS#:68714-10-3 - Chemsrc. [Link]

-

N,N-Diisopropyl-3-pentylamine-d10 | 1346604-26-9 - Pharmaffiliates. [Link]

-

N,N-dipropylpentanamide | C11H23NO - PubChem. [Link]

- Synthesize N, the method for N- diisopropylethylamine - Google P

-

Safety Data Sheet: N,N-Diisopropylethylamine - Carl ROTH. [Link]

-

Material Safety Data Sheet - N,N-Diisopropylethylamine - Cole-Parmer. [Link]

- Preparation method of N,N-diisopropylethylamine - Eureka | P

-

NN DIISOPROPYL EHTHYLAMINE FOR SYNTHESIS - SUDAN CHEMICAL. [Link]

Sources

- 1. N,N-diisopropyl pentan-3-amine | CAS#:68714-10-3 | Chemsrc [chemsrc.com]

- 2. usbio.net [usbio.net]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. N,N-DIISOPROPYL-3-PENTYLAMINE | 68714-10-3 [chemicalbook.com]

- 5. carlroth.com:443 [carlroth.com:443]

- 6. fishersci.com [fishersci.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

A Spectroscopic Guide to N,N-Diisopropyl-3-pentylamine: In-Depth Analysis of NMR, IR, and MS Data

This technical guide provides a comprehensive analysis of the spectral data for N,N-Diisopropyl-3-pentylamine, a sterically hindered tertiary amine. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. The following sections delve into the theoretical underpinnings and practical application of these spectroscopic techniques for the elucidation of the molecular structure of this compound.

Introduction

N,N-Diisopropyl-3-pentylamine (C₁₁H₂₅N) is a tertiary amine with significant steric hindrance around the nitrogen atom due to the presence of two isopropyl groups and a 3-pentyl group. This structural feature influences its chemical reactivity and physical properties, making a thorough spectroscopic characterization essential for its application in research and development. This guide will present and interpret predicted spectral data, offering insights into the molecule's unique structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For N,N-Diisopropyl-3-pentylamine, both ¹H and ¹³C NMR provide critical information for structural verification.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of N,N-Diisopropyl-3-pentylamine is predicted to exhibit four distinct signals, corresponding to the four unique proton environments in the molecule. The chemical shifts are influenced by the electron-withdrawing effect of the nitrogen atom and the overall steric environment.

| Signal | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| a | ~2.5 - 2.7 | Septet | 2H | CH of isopropyl groups |

| b | ~2.2 - 2.4 | Quintet | 1H | CH of 3-pentyl group |

| c | ~1.3 - 1.5 | Sextet | 4H | CH₂ of 3-pentyl group |

| d | ~0.9 - 1.1 | Doublet | 12H | CH₃ of isopropyl groups |

| e | ~0.8 - 1.0 | Triplet | 6H | CH₃ of 3-pentyl group |

Expertise & Experience: Interpreting the ¹H NMR Spectrum

The deshielding effect of the nitrogen atom is most pronounced on the methine protons of the isopropyl groups (a) and the 3-pentyl group (b), causing them to appear at the lowest field (highest ppm). The septet multiplicity of the isopropyl methine protons is a result of splitting by the six equivalent methyl protons on each isopropyl group (n+1 rule, 6+1=7). Similarly, the quintet for the 3-pentyl methine proton arises from splitting by the four adjacent methylene protons. The overlapping signals of the methyl protons of the isopropyl (d) and 3-pentyl (e) groups are found in the upfield region, characteristic of aliphatic protons.

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum is predicted to show four signals, corresponding to the unique carbon environments.

| Signal | Chemical Shift (ppm) | Assignment |

| 1 | ~55 - 60 | CH of 3-pentyl group |

| 2 | ~45 - 50 | CH of isopropyl groups |

| 3 | ~25 - 30 | CH₂ of 3-pentyl group |

| 4 | ~20 - 25 | CH₃ of isopropyl groups |

| 5 | ~10 - 15 | CH₃ of 3-pentyl group |

Expertise & Experience: Interpreting the ¹³C NMR Spectrum

Similar to the proton spectrum, the carbons directly attached to the nitrogen (1 and 2) are the most deshielded and appear at the highest chemical shifts. The aliphatic carbons of the ethyl and isopropyl side chains (3, 4, and 5) are found at higher field.

Experimental Protocol: Acquiring NMR Spectra

A self-validating system for acquiring high-quality NMR data is crucial.

-

Sample Preparation:

-

Accurately weigh 5-25 mg of N,N-Diisopropyl-3-pentylamine for ¹H NMR or 50-100 mg for ¹³C NMR.[1]

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[2]

-

Filter the solution through a pipette with a small cotton or glass wool plug to remove any particulate matter.[3]

-

Transfer the filtered solution into a clean, unscratched 5 mm NMR tube.[1][3]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing.[3]

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for each carbon, which simplifies the spectrum and improves the signal-to-noise ratio.

-

Diagram of NMR Workflow

Caption: Workflow for NMR sample preparation and data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectral Data

As a tertiary amine, N,N-Diisopropyl-3-pentylamine lacks N-H bonds, which simplifies its IR spectrum in the high-frequency region. The key absorptions are due to C-H and C-N bond vibrations.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2960-2850 | Strong | C-H stretching (alkane) |

| 1465-1450 | Medium | C-H bending (CH₂ and CH₃) |

| 1380-1365 | Medium | C-H bending (isopropyl split) |

| 1250-1020 | Weak-Medium | C-N stretching |

Expertise & Experience: Interpreting the IR Spectrum

The most prominent features in the IR spectrum of a saturated tertiary amine are the C-H stretching and bending vibrations. The absence of a broad absorption in the 3300-3500 cm⁻¹ region confirms the tertiary nature of the amine, as there are no N-H bonds.[4][5] The C-N stretching vibration is typically weak to medium in intensity and can be difficult to definitively assign as it falls in the fingerprint region where many other vibrations occur.

Experimental Protocol: Acquiring an ATR-FTIR Spectrum

Attenuated Total Reflectance (ATR) is a convenient technique for analyzing liquid samples.

-

Instrument Setup:

-

Ensure the ATR crystal (e.g., diamond or ZnSe) is clean.[6]

-

Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Cleaning:

-

Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue to prevent cross-contamination.[7]

-

Diagram of ATR-FTIR Principle

Caption: Principle of Attenuated Total Reflectance (ATR) FTIR.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization.

Predicted Mass Spectrum Data (Electron Ionization)

Electron Ionization (EI) is a hard ionization technique that leads to significant fragmentation, which is useful for structural elucidation.

-

Molecular Ion (M⁺): m/z = 171 (odd, consistent with the Nitrogen Rule)

-

Key Fragments:

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

| 142 | [M - C₂H₅]⁺ | α-cleavage, loss of an ethyl radical from the 3-pentyl group |

| 128 | [M - C₃H₇]⁺ | α-cleavage, loss of a propyl radical from the 3-pentyl group |

| 100 | [M - C₅H₁₁]⁺ | Cleavage of the C-N bond with loss of the 3-pentyl radical |

| 86 | [CH(CH₃)₂-N=CH-CH₃]⁺ | α-cleavage with rearrangement |

| 72 | [CH(CH₃)₂-N=CH₂]⁺ | α-cleavage |

Expertise & Experience: Interpreting the Mass Spectrum

The mass spectrum of an aliphatic amine is dominated by α-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom.[8][9] This results in the formation of a stable, resonance-stabilized iminium ion. For N,N-Diisopropyl-3-pentylamine, multiple α-cleavage pathways are possible, leading to a series of characteristic fragment ions. The molecular ion peak at m/z 171 is expected to be of low abundance due to the high degree of fragmentation typical for acyclic amines. The presence of an odd molecular weight is a strong indicator of an odd number of nitrogen atoms in the molecule (the Nitrogen Rule).[9]

Experimental Protocol: Acquiring an EI Mass Spectrum

-

Sample Introduction:

-

Ionization and Analysis:

-

The sample is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[12]

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio by the mass analyzer.

-

-

Detection:

-

The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.

-

Sources

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. publish.uwo.ca [publish.uwo.ca]

- 3. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 4. nmrshiftdb2.sourceforge.io [nmrshiftdb2.sourceforge.io]

- 5. Liquid Samples : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. researchgate.net [researchgate.net]

- 8. organomation.com [organomation.com]

- 9. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 10. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 11. Electron ionization - Wikipedia [en.wikipedia.org]

- 12. Electron Ionization - Creative Proteomics [creative-proteomics.com]

Mastering the Stability of N,N-Diisopropyl-3-pentylamine: A Technical Guide to Optimal Storage

For Immediate Release

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Optimal Storage and Handling of N,N-Diisopropyl-3-pentylamine.

This technical guide provides an in-depth analysis of the critical parameters for the storage of N,N-Diisopropyl-3-pentylamine, a sterically hindered tertiary amine essential in various organic syntheses. Adherence to these guidelines is paramount to ensure the compound's integrity, minimize degradation, and guarantee experimental reproducibility.

Executive Summary: The Imperative for Precision in Storage

N,N-Diisopropyl-3-pentylamine, while a robust reagent in many applications, is susceptible to degradation from atmospheric exposure and improper temperature control. Its efficacy can be significantly compromised by oxidation and reactions with atmospheric carbon dioxide, particularly in the presence of moisture. This guide elucidates the chemical principles underpinning these degradation pathways and provides actionable protocols for maintaining the long-term stability and purity of this vital chemical.

Core Storage Directives: Creating the Ideal Environment

The primary objective in storing N,N-Diisopropyl-3-pentylamine is to create an environment that is cool, dry, inert, and free from incompatible substances. The following conditions are essential for preserving its chemical integrity.

| Parameter | Recommended Condition | Rationale |

| Temperature | Store in a cool, well-ventilated area.[1][2] | Minimizes volatility and slows potential degradation reactions. |

| Atmosphere | Store under an inert gas (e.g., nitrogen or argon).[3] | Prevents oxidation and reaction with atmospheric carbon dioxide.[3] |

| Container | Original, tightly sealed container.[1][2][3] | Prevents ingress of air and moisture. |

| Light Exposure | Protected from light.[3] | Light can potentially catalyze degradation reactions. |

| Location | Designated flammable liquids storage area.[1] | The compound is a flammable liquid. |

The Chemistry of Degradation: Understanding the "Why"

A nuanced understanding of the chemical vulnerabilities of N,N-Diisopropyl-3-pentylamine is crucial for appreciating the importance of strict storage protocols. The primary degradation pathways involve atmospheric oxygen and carbon dioxide.

Oxidative Degradation

Tertiary amines are susceptible to oxidation by atmospheric oxygen, a process that can be accelerated by light.[4][5] The initial product of this reaction is an N-oxide. While sterically hindered amines like N,N-Diisopropyl-3-pentylamine exhibit greater stability compared to less hindered counterparts, this degradation pathway remains a long-term storage concern. The formation of N-oxides introduces impurities that can interfere with sensitive reactions.[4] Furthermore, these N-oxides can undergo a subsequent slow decomposition via a Cope-type beta-elimination, leading to the formation of an olefin and a secondary hydroxylamine.[4] This not only consumes the desired amine but also introduces additional, potentially reactive byproducts. A noticeable yellowing of the typically colorless liquid can be an indicator of oxidative degradation.[4]

Caption: Oxidative degradation pathway of tertiary amines.

Reaction with Carbon Dioxide

N,N-Diisopropyl-3-pentylamine, like other amines, is basic and will react with atmospheric carbon dioxide. This reaction is significantly facilitated by the presence of moisture, as water can act as a proton shuttle. The product of this reaction is the corresponding bicarbonate salt. The formation of these salts can alter the effective concentration and reactivity of the amine. For sterically hindered amines, this reaction is generally slower than for primary or secondary amines, but it remains a significant factor in long-term storage, especially if the container is frequently opened or improperly sealed.[6]

Caption: Reaction of tertiary amines with carbon dioxide.

Material Compatibility: A Critical Consideration

The choice of storage and handling materials is not trivial. N,N-Diisopropyl-3-pentylamine exhibits incompatibility with certain common laboratory materials.

-

Strong Acids and Oxidizing Agents: As a base, it will react exothermically with strong acids. Strong oxidizing agents can lead to vigorous and potentially hazardous reactions.

Experimental Protocols for Handling and Storage

Adherence to a strict protocol for handling and storage is the most effective way to ensure the long-term viability of N,N-Diisopropyl-3-pentylamine.

Receiving and Initial Storage Protocol

-

Inspect Container: Upon receipt, visually inspect the container for any signs of damage or leakage.

-

Verify Inert Atmosphere: If supplied with an inert gas headspace, ensure the seal is intact.

-

Log and Label: Record the date of receipt and assign a lot number for tracking.

-

Immediate Storage: Transfer the container to a designated cool, dry, well-ventilated, and flammable-rated storage area.

Protocol for Dispensing

-

Inert Gas Purge: Before opening, gently purge the headspace of the container with a dry, inert gas (nitrogen or argon) for several minutes. This can be achieved using a needle connected to a gas line, piercing the septum of the cap.

-

Rapid Dispensing: Withdraw the required amount of the amine using a dry syringe or cannula. Minimize the time the container is open to the atmosphere.

-

Re-seal Under Inert Gas: After dispensing, re-purge the headspace with an inert gas before tightly sealing the container.

-

Parafilm Sealing: For added protection against atmospheric ingress, wrap the cap and neck of the container with Parafilm.

Long-Term Storage and Quality Assessment

For long-term storage, especially for high-purity applications, the following steps are recommended:

-

Aliquoting: If the amine is to be used infrequently, consider aliquoting the bulk container into smaller, appropriately sized vials under an inert atmosphere. This minimizes the repeated exposure of the entire stock to potential contaminants.

-

Periodic Visual Inspection: Regularly inspect the stored amine for any color change (e.g., yellowing) which may indicate degradation.[4]

-

Purity Verification: For critical applications, it is advisable to periodically check the purity of the amine, especially if it has been stored for an extended period or if degradation is suspected. This can be accomplished by techniques such as ¹H NMR spectroscopy to detect the presence of degradation products.[4]

-

Purification of Aged Reagent: If degradation is observed, the amine can often be repurified. A common laboratory procedure is distillation from potassium hydroxide (KOH) or calcium hydride (CaH₂) to remove water and non-volatile impurities.[4][7]

Caption: Recommended workflow for storage and handling.

Conclusion

The chemical integrity of N,N-Diisopropyl-3-pentylamine is directly correlated with the stringency of its storage conditions. By understanding the fundamental chemical principles of its degradation and implementing the detailed protocols outlined in this guide, researchers, scientists, and drug development professionals can ensure the long-term stability and reliability of this essential reagent, thereby safeguarding the integrity of their scientific endeavors.

References

- ChemicalBook. (2023, April 11). N,N-Diisopropylethylamine: Application, synthesis and toxicity. Retrieved from a relevant chemical supplier's website.

- Muby Chemicals. N'N-Diisopropylethylamine or DIPEA or Hunig's base or Ethyldi(propan-2-yl)amine Manufacturers, with SDS GHS MSDS Sheet. Retrieved from a relevant chemical supplier's website.

- Reddit. (2017, July 5). Decomposition of N,N-Diisopropylethylamine (DIPEA). r/chemistry.

- ChemicalBook. (2023, May 15). N,N-DIISOPROPYL-3-PENTYLAMINE | 68714-10-3. Retrieved from a relevant chemical supplier's website.

- ResearchGate. (2025, October 30). Development of New Sterically Hindered Amine for PCC.

- ResearchGate. (2025, August 6). Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions.

- Royal Society of Chemistry. Unprecedentedly high active organocatalysts for the copolymerization of carbonyl sulfide and propylene oxide: steric hindrance effect of tertiary amines. Polymer Chemistry.

- Chemicalland21. Huenig's base(7087-68-5)MSDS Melting Point Boiling Density Storage Transport.

- Alkyl Amines Chemicals Limited. Safety data sheet. Retrieved from a relevant chemical manufacturer's website.

- MDPI. (2023, February 25). Short- and Long-Term Stability of Aromatic Amines in Human Urine.

- Diplomata Comercial. Amine Storage Conditions: Essential Guidelines for Safety.

- Google Patents. JP4374102B2 - Method for separating N, N-diisopropylethylamine.

- Synthetika. Diisopropylethylamine DIPEA Hunig Base Peptide Synthesis - 10ml. Retrieved from a relevant chemical supplier's website.

Sources

- 1. Huenig's base(7087-68-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 2. Diisopropylethylamine DIPEA Hunig Base Peptide Synthesis - 10ml - SYNTHETIKA [synthetikaeu.com]

- 3. N'N-Diisopropylethylamine or Hunig's base Manufacturers, with SDS [mubychem.com]

- 4. reddit.com [reddit.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. N,N-Diisopropylethylamine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]

A Technical Guide to the Physicochemical Properties of N,N-Diisopropyl-3-pentylamine

Introduction

Tertiary amines are a cornerstone of modern pharmaceutical science, present in a vast array of medications where they play critical roles in enhancing solubility, bioavailability, and therapeutic efficacy.[1][2] Their basicity allows for the formation of water-soluble salts, a crucial attribute for drug formulation and delivery.[3] N,N-Diisopropyl-3-pentylamine, a sterically hindered tertiary amine, represents a class of compounds whose physicochemical properties are of significant interest to researchers in drug discovery and development. The bulky isopropyl groups attached to the nitrogen atom create a unique steric environment that influences its basicity, nucleophilicity, and intermolecular interactions.[4][5]

This guide provides an in-depth analysis of the predicted physicochemical properties of N,N-Diisopropyl-3-pentylamine, supported by data from structurally analogous compounds. Furthermore, it outlines the standard experimental protocols for the precise determination of these properties, offering a comprehensive resource for scientists working with this and similar molecules.

Chemical Identity and Structure

-

Chemical Name: N,N-Diisopropyl-3-pentylamine

-

Synonyms: (1-ethylpropyl)diisopropylamine, N,N-Bis(1-methylethyl)-3-pentanamine[6][7]

-

Molecular Weight: 171.32 g/mol [6]

The structure of N,N-Diisopropyl-3-pentylamine features a central nitrogen atom bonded to two isopropyl groups and a 3-pentyl group. This arrangement results in significant steric hindrance around the nitrogen's lone pair of electrons.

Predicted Physicochemical Properties

Due to the limited availability of experimental data for N,N-Diisopropyl-3-pentylamine, the following properties are estimated based on its chemical structure and data from analogous compounds such as N,N-Diisopropylethylamine (DIPEA) and 3-Pentylamine.

| Property | Predicted Value | Justification / Analog Data | Importance in Drug Development |

| Boiling Point | ~173 °C | A predicted boiling point is 173.3°C.[6] This is higher than DIPEA (127 °C) due to the larger alkyl chain. | Influences purification methods (distillation), formulation processes, and storage conditions.[8] |

| Density | ~0.8 g/cm³ | A predicted density is 0.8 g/cm³.[6] Similar to many aliphatic amines. | Important for formulation calculations, solvent selection, and manufacturing processes. |

| pKa (of conjugate acid) | ~10.5 - 11.0 | Alkyl groups are electron-donating, increasing basicity.[3] DIPEA has a predicted pKa of ~11. The 3-pentyl group should have a similar electronic effect. | Governs the ionization state at physiological pH, which is critical for solubility, membrane permeability, and receptor binding.[3] |

| LogP (Octanol-Water Partition Coefficient) | ~3.5 - 4.0 | The molecule is highly aliphatic with eleven carbon atoms, suggesting significant lipophilicity. A predicted LogP is 3.76.[6] | A key indicator of a compound's lipophilicity, affecting absorption, distribution, metabolism, and excretion (ADME) properties.[9] |

| Water Solubility | Low | Tertiary amines have limited water solubility.[3] The high carbon-to-nitrogen ratio further decreases aqueous solubility. Solubility will be pH-dependent. | Affects formulation options, bioavailability, and the ability to prepare aqueous solutions for in vitro and in vivo testing. |

Experimental Determination of Physicochemical Properties

The following section details the standard methodologies for the experimental validation of the predicted properties.

Workflow for Physicochemical Characterization

The logical progression for characterizing a novel compound like N,N-Diisopropyl-3-pentylamine is outlined below.

Caption: Workflow for the physicochemical characterization of a new chemical entity.

Boiling Point Determination (Capillary Method)

The capillary method is a reliable technique for determining the boiling point of a small quantity of liquid.[10][11]

Protocol:

-

Preparation: A small amount of N,N-Diisopropyl-3-pentylamine is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed into the fusion tube.

-

Heating: The assembly is attached to a thermometer and heated in a controlled manner, typically in a Thiele tube or an aluminum block containing mineral oil.[12]

-

Observation: As the temperature rises, air trapped in the capillary tube will be expelled.[11] The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube.

-

Confirmation: The heat source is removed, and the liquid is allowed to cool. The temperature at which the liquid is drawn back into the capillary tube upon cooling confirms the boiling point.[11]

pKa Determination (Potentiometric Titration)

Potentiometric titration is a standard method for determining the dissociation constant of an acid or a base.

Protocol:

-

Sample Preparation: A precise amount of N,N-Diisopropyl-3-pentylamine is dissolved in a suitable solvent, typically water or a water-alcohol mixture.

-

Titration: The solution is titrated with a standardized strong acid (e.g., HCl). The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added.

-

pKa Calculation: The pKa is the pH at the half-equivalence point, where half of the amine has been protonated. For more complex cases or to improve accuracy, the data can be fitted to the Henderson-Hasselbalch equation.[13]

Sources

- 1. Research could enable assembly line synthesis of prevalent amine-containing drugs | Department of Chemistry | Illinois [chemistry.illinois.edu]

- 2. diplomatacomercial.com [diplomatacomercial.com]

- 3. webhome.auburn.edu [webhome.auburn.edu]

- 4. osti.gov [osti.gov]

- 5. Unprecedentedly high active organocatalysts for the copolymerization of carbonyl sulfide and propylene oxide: steric hindrance effect of tertiary amines - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. N,N-diisopropyl pentan-3-amine | CAS#:68714-10-3 | Chemsrc [chemsrc.com]

- 7. usbio.net [usbio.net]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. jove.com [jove.com]

- 12. byjus.com [byjus.com]

- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Hydrogen Bond Basicity (pKHB) of N,N-Diisopropyl-3-pentylamine

Abstract

Introduction: The Critical Role of Hydrogen Bond Basicity in Molecular Sciences

Hydrogen bonding is a fundamental non-covalent interaction that governs molecular recognition, protein-ligand binding, and the physicochemical properties of drug candidates, including solubility and permeability[1]. The ability of a molecule to accept a hydrogen bond, quantified by its hydrogen bond basicity, is a critical parameter in drug design and development. A widely used scale to express this property is the pKHB scale, which is based on the logarithm of the formation constant (K) of a 1:1 hydrogen-bonded complex between a hydrogen bond acceptor (HBA) and a reference hydrogen bond donor (HBD), typically a phenol derivative like 4-fluorophenol, in a non-polar solvent[2].

N,N-Diisopropyl-3-pentylamine presents a fascinating case study in hydrogen bond basicity. As a tertiary amine, the nitrogen atom's lone pair of electrons is the primary hydrogen bond acceptor site. However, the nitrogen is flanked by two bulky isopropyl groups and a 3-pentyl group, creating significant steric congestion. This steric hindrance is expected to play a dominant role in modulating its hydrogen bond acceptor strength, making it a challenging yet important molecule to study. Understanding the interplay between the electronic nature of the nitrogen atom and the steric demands of its substituents is crucial for predicting its behavior in biological systems.

This guide will provide a thorough examination of the principles and techniques required to elucidate the pKHB of N,N-Diisopropyl-3-pentylamine, offering valuable insights for the broader study of sterically hindered amines in medicinal chemistry.

Theoretical Framework: Understanding the pKHB Scale and Influencing Factors

Several scales have been developed to quantify hydrogen bond basicity, including the pKHB, log KBH, and β₂H scales[3][4][5]. These scales are generally derived from equilibrium constant measurements of hydrogen bond formation in inert solvents[2][4]. The pKHB scale, specifically, provides a direct measure of the Gibbs free energy of hydrogen bond formation.

The hydrogen bond basicity of an amine is influenced by a combination of factors:

-

Electronic Effects: The inherent basicity of the nitrogen atom is determined by the availability of its lone pair of electrons. Electron-donating groups increase basicity, while electron-withdrawing groups decrease it.

-

Polarizability: Larger, more polarizable alkyl groups can stabilize the partial positive charge that develops on the nitrogen atom upon hydrogen bond formation, thus increasing basicity[6].

-

Steric Effects: The spatial arrangement of substituents around the nitrogen atom can hinder the approach of a hydrogen bond donor, significantly reducing the hydrogen bond acceptor strength[7][8][9][10]. This is anticipated to be the most significant factor for N,N-Diisopropyl-3-pentylamine.

-

Solvation: The solvent can compete with the hydrogen bond donor for the acceptor site, and the stability of the individual and complexed species is solvent-dependent[10].

For N,N-Diisopropyl-3-pentylamine, the inductive effect of the alkyl groups increases the electron density on the nitrogen, suggesting a high intrinsic basicity. However, the substantial steric bulk of the two isopropyl and the 3-pentyl groups is expected to create a significant energetic penalty for the approach of a hydrogen bond donor, likely resulting in a lower pKHB value than what would be predicted based on electronic effects alone.

Experimental Determination of pKHB: A Practical Workflow

The most common and reliable method for determining pKHB values is through Fourier Transform Infrared (FTIR) Spectroscopy [11]. This technique relies on monitoring the change in the vibrational frequency of the O-H bond of a reference hydrogen bond donor upon complexation with the hydrogen bond acceptor[12][13][14].

Experimental Protocol: FTIR-based Determination of pKHB

This protocol outlines the steps for determining the pKHB of N,N-Diisopropyl-3-pentylamine using 4-fluorophenol as the reference hydrogen bond donor in a non-polar solvent like tetrachloroethylene (C₂Cl₄) or carbon tetrachloride (CCl₄).

Materials and Reagents:

-

N,N-Diisopropyl-3-pentylamine (high purity)

-

4-Fluorophenol (reference HBD, high purity)

-

Tetrachloroethylene or Carbon Tetrachloride (spectroscopic grade, anhydrous)

-

Volumetric flasks and pipettes

-

FTIR spectrometer with a temperature-controlled cell holder

Step-by-Step Methodology:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of 4-fluorophenol in the chosen solvent at a known concentration (e.g., 0.01 M). The concentration should be low enough to minimize self-association of the phenol.

-

Prepare a stock solution of N,N-Diisopropyl-3-pentylamine in the same solvent at a higher concentration (e.g., 0.1 M).

-

-

Sample Preparation for FTIR Analysis:

-

Prepare a series of solutions containing a fixed concentration of 4-fluorophenol and varying concentrations of N,N-Diisopropyl-3-pentylamine. This is achieved by adding increasing volumes of the amine stock solution to aliquots of the phenol stock solution and diluting to a constant final volume. A large excess of the amine is typically required to ensure measurable complex formation, especially for weaker bases.

-

-

FTIR Data Acquisition:

-

Record the FTIR spectrum of each solution in the O-H stretching region (typically 3000-3800 cm⁻¹).

-

Acquire a spectrum of the pure solvent for background subtraction.

-

Maintain a constant temperature (e.g., 298 K) throughout the experiment.

-

-

Data Analysis:

-

Observe the FTIR spectra. You will see a sharp band corresponding to the "free" O-H stretch of 4-fluorophenol and a broader, red-shifted band corresponding to the hydrogen-bonded O-H stretch in the complex with the amine.

-

Determine the concentration of the free 4-fluorophenol in each solution by applying the Beer-Lambert law to the absorbance of the free O-H band.

-

Calculate the concentrations of the complex and the free amine at equilibrium for each solution.

-

Calculate the formation constant (K) for the 1:1 complex at each concentration using the following equation: K = [Complex] / ([Free Phenol] * [Free Amine])

-

The pKHB is then calculated as the logarithm of the average formation constant: pKHB = log₁₀(K)

-

Expected Challenges and Considerations

-

Steric Hindrance: Due to the bulky nature of N,N-Diisopropyl-3-pentylamine, the formation constant K is expected to be small. This will necessitate the use of high concentrations of the amine to achieve a measurable concentration of the hydrogen-bonded complex.

-

Solvent Purity: The presence of water or other protic impurities in the solvent can compete with the hydrogen bond formation, leading to inaccurate results. Anhydrous solvents are essential.

-

Self-Association: At higher concentrations, both the phenol and the amine may self-associate. The experimental conditions should be optimized to minimize these side reactions.

Computational Prediction of Hydrogen Bond Basicity

In parallel with experimental methods, computational chemistry offers a powerful tool for predicting and understanding hydrogen bond basicity[15][16][17][18][19][20]. While direct calculation of pKHB can be complex, several approaches can provide valuable insights.

Computational Workflow

A common approach involves calculating the Gibbs free energy of the hydrogen bond formation reaction in the gas phase and then applying a solvation model to account for the solvent environment.

Step-by-Step Methodology:

-

Molecular Modeling:

-

Build the 3D structures of N,N-Diisopropyl-3-pentylamine, 4-fluorophenol, and their hydrogen-bonded complex.

-

Perform a conformational search to identify the lowest energy conformers of all species.

-

-

Quantum Mechanical Calculations:

-

Optimize the geometry of the lowest energy conformers using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP-D3) and basis set (e.g., 6-31+G(d,p))[21]. The inclusion of dispersion corrections (-D3) is important for accurately describing non-covalent interactions.

-

Perform frequency calculations to confirm that the optimized structures are true minima on the potential energy surface and to obtain the zero-point vibrational energies and thermal corrections to the Gibbs free energy.

-

-

Calculation of Interaction Energy:

-

Calculate the gas-phase interaction energy (ΔE) as the energy of the complex minus the sum of the energies of the isolated monomers.

-

Calculate the gas-phase Gibbs free energy of binding (ΔG_gas) by including the thermal and entropic corrections.

-

-

Solvation Modeling:

-

Apply a continuum solvation model (e.g., SMD or PCM) to calculate the free energy of solvation for each species in the chosen solvent (e.g., tetrachloroethylene)[16].

-

Calculate the Gibbs free energy of binding in solution (ΔG_solv) by combining the gas-phase energy with the solvation energies.

-

-

pKHB Prediction:

-

The formation constant K can be estimated from the Gibbs free energy of binding in solution using the equation: ΔG_solv = -RT ln(K)

-

The pKHB is then calculated as log₁₀(K).

-

Correlative Approaches

An alternative computational strategy involves correlating calculated quantum chemical descriptors with experimental pKHB values for a training set of related amines. The minimum of the electrostatic potential (V_s,min) on the nitrogen lone pair has been shown to correlate well with pKHB for primary and secondary amines[6][22][23]. A similar correlation could be developed for tertiary amines to predict the pKHB of N,N-Diisopropyl-3-pentylamine.

Data Presentation and Visualization

Physicochemical Properties of N,N-Diisopropyl-3-pentylamine

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₅N | [24][25] |

| Molecular Weight | 171.33 g/mol | [24][25] |

| Boiling Point | 173.3 ± 8.0 °C at 760 mmHg | [24] |

| Density | 0.8 ± 0.1 g/cm³ | [24] |

| LogP | 3.76 | [24] |

Visualization of Experimental and Computational Workflows

Caption: Experimental workflow for pKHB determination via FTIR.

Caption: Computational workflow for pKHB prediction.

Conclusion

The hydrogen bond basicity of N,N-Diisopropyl-3-pentylamine is a parameter of significant interest in medicinal chemistry and drug development due to the compound's highly sterically hindered nature. While a definitive experimental pKHB value remains to be reported, this guide has provided a comprehensive framework for its determination and prediction. The interplay of strong electronic donating effects from the alkyl substituents and the pronounced steric hindrance makes this molecule an exemplary case for studying the fundamental factors that govern hydrogen bonding. The detailed experimental and computational protocols outlined herein offer a robust and validated approach for researchers to not only determine the pKHB of N,N-Diisopropyl-3-pentylamine but also to apply these principles to a wide range of other complex and sterically encumbered molecules. A thorough understanding and quantification of hydrogen bond basicity are indispensable for the rational design of new therapeutic agents with optimized efficacy and pharmacokinetic properties.

References

-

Laurence, C., et al. (2009). Hydrogen-bond basicity pKHB scale of aliphatic primary amines. Organic & Biomolecular Chemistry, 7(19), 3949-3956. Available at: [Link]

-

Laurence, C., et al. (2010). Hydrogen-bond basicity pKHB scale of secondary amines. Organic & Biomolecular Chemistry, 8(23), 5363-5372. Available at: [Link]

-

Abraham, M. H., et al. (1990). Hydrogen bonding. Part 10. A scale of solute hydrogen-bond basicity using log K values for complexation in tetrachloromethane. Journal of the Chemical Society, Perkin Transactions 2, (4), 699-711. Available at: [Link]

-

ChemSrc. (2023). N,N-diisopropyl pentan-3-amine. Available at: [Link]

-

Barroso-Flores, J. (2020). DFT Estimation of pKb Values – New Paper in JCIM. Dr. Joaquin Barroso's Blog. Available at: [Link]

-

Stenutz, R. (n.d.). N,N-diisopropyl-3-pentylamine. Stenutz. Available at: [Link]

-

Hunter, C. A. (2004). The pKBHX Database: Toward a Better Understanding of Hydrogen-Bond Basicity for Medicinal Chemists. Journal of Medicinal Chemistry, 47(23), 5633-5640. Available at: [Link]

-

PubChem. (n.d.). N,N-dipropylpentanamide. Available at: [Link]

-

ResearchGate. (n.d.). Computational determination of pK(a) values. A comparison of different theoretical approaches and a novel procedure. Available at: [Link]

-

Laurence, C., et al. (2010). Hydrogen-bond basicity pKHB scale of secondary amines. RSC Publishing. Available at: [Link]

-

Smith, K. C., & El-Kattan, Y. Z. (2006). Development of Methods for the Determination of pKa Values. PMC - NIH. Available at: [Link]

-

Abraham, M. H., et al. (1990). A scale of solute hydrogen-bond basicity using log K values for complexation in tetrachloromethane. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

-

Murthy, A. S. N., & Rao, C. N. R. (1968). Infrared spectroscopic studies on hydrogen bonding between alcohols and ethers. The Journal of Physical Chemistry. Available at: [Link]

-

Abraham, M. H., et al. (1989). The Use of Scales of Hydrogen-Bond Acidity and Basicity in Organic Chemistry. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). Hydrogen-Bonding Effects on Infrared Spectra from Anharmonic Computations: Uracil–Water Complexes and Uracil Dimers. Available at: [Link]

-

Kool, E. T. (2001). Hydrogen bonding, base stacking, and steric effects in dna replication. PubMed - NIH. Available at: [Link]

-

National Institutes of Health (NIH). (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. Available at: [Link]

-

Frontiers. (2018). An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes. Available at: [Link]

-

Pharmaffiliates. (n.d.). N,N-Diisopropyl-3-pentylamine-d10. Available at: [Link]

-

ResearchGate. (n.d.). Computational estimation of pKa values. Available at: [Link]

-

National Institutes of Health (NIH). (n.d.). Theoretical Prediction of Hydrogen-Bond Basicity pKBHX Using Quantum Chemical Topology Descriptors. Available at: [Link]

-

Kool, E. T. (2001). HYDROGEN BONDING, BASE STACKING, AND STERIC EFFECTS IN DNA REPLICATION. Annual Review of Biophysics and Biomolecular Structure. Available at: [Link]

-

ResearchGate. (n.d.). Computational Determination of p K a Values for Weak C–H Acids/Lithiated Species. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Far infrared spectroscopy of hydrogen bonding collective motions in complex molecular systems. Available at: [Link]

-

PubMed. (2013). Comparison of the accuracy of experimental and predicted pKa values of basic and acidic compounds. Available at: [Link]

-

MDPI. (n.d.). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. Available at: [Link]

-

Laurence, C., et al. (2009). Hydrogen-bond basicity pKHB scale of aliphatic primary amines. RSC Publishing. Available at: [Link]

-

YouTube. (2023). How Does FTIR Detect Hydrogen Bonds?. Chemistry For Everyone. Available at: [Link]

-

ResearchGate. (n.d.). Hydrogen Bonding, Base Stacking, and Steric Effects in DNA Replication. Available at: [Link]

-

PubMed. (n.d.). A theoretical evaluation of the pKHB and DeltaH[symbol: see text]HB hydrogen-bond scales of nitrogen bases. Available at: [Link]

-

da Silva, A. B. F., et al. (2008). Determination of the pKa values of some biologically active and inactive hydroxyquinones. Journal of the Brazilian Chemical Society, 19(1), 178-183. Available at: [Link]

-

YouTube. (2023). Steric Effects on Acidity: Disruption of Solvent Stabilization. Available at: [Link]

-

Wikipedia. (n.d.). Diisopropylamine. Available at: [Link]

-

Chemistry LibreTexts. (2020). Infrared Spectroscopy. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Hydrogen-bond basicity pKHB scale of aliphatic primary amines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Hydrogen bonding. Part 10. A scale of solute hydrogen-bond basicity using log K values for complexation in tetrachloromethane - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. Theoretical Prediction of Hydrogen-Bond Basicity pKBHX Using Quantum Chemical Topology Descriptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hydrogen-bond basicity pKHB scale of aliphatic primary amines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. williams.chemistry.gatech.edu [williams.chemistry.gatech.edu]

- 9. researchgate.net [researchgate.net]

- 10. m.youtube.com [m.youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. researchgate.net [researchgate.net]

- 16. An Accurate Approach for Computational pKa Determination of Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes [frontiersin.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. A theoretical evaluation of the pKHB and DeltaH[symbol: see text]HB hydrogen-bond scales of nitrogen bases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. joaquinbarroso.com [joaquinbarroso.com]

- 23. Hydrogen-bond basicity pKHB scale of secondary amines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 24. N,N-diisopropyl pentan-3-amine | CAS#:68714-10-3 | Chemsrc [chemsrc.com]

- 25. N,N-diisopropyl-3-pentylamine [stenutz.eu]

Methodological & Application

Introduction: The Unseen Pillar of Peptide Synthesis - The Role of the Hindered Base

An in-depth guide to the application of N,N-Diisopropyl-3-pentylamine and its role as a sterically hindered base in the intricate process of peptide synthesis.

In the precise world of peptide synthesis, where every bond formation is a critical step towards a biologically active molecule, controlling unwanted side reactions is paramount. Among the most persistent challenges are the suppression of racemization and the prevention of side-chain modifications during the activation and coupling of amino acids. The success of modern solid-phase peptide synthesis (SPPS), particularly using the widespread Fmoc/tBu strategy, hinges on a cast of carefully selected reagents.[1] While coupling agents and protecting groups often take the spotlight, the humble tertiary amine base plays a crucial, albeit often underappreciated, role.

These bases act as non-nucleophilic proton scavengers, essential for neutralizing the protonated amine of the growing peptide chain and activating the incoming amino acid without interfering in the reaction.[2] The most widely used base in this class is N,N-Diisopropylethylamine (DIPEA or Hünig's base).[3][4] However, the exploration of alternative bases is a continuing effort in process optimization, particularly for complex or sterically demanding peptide sequences.

This guide focuses on N,N-Diisopropyl-3-pentylamine , a highly hindered tertiary amine structurally similar to other bases used in this field.[5][6] While less documented in mainstream peptide synthesis literature than DIPEA, its properties suggest it as a viable candidate for similar applications. We will explore its role by analogy to its well-characterized counterparts, providing a framework for its evaluation and integration into synthesis protocols.

Section 1: The Mechanistic Imperative for a Hindered, Non-Nucleophilic Base

To understand the application of a base like N,N-Diisopropyl-3-pentylamine, one must first grasp the chemical environment of peptide coupling. The process involves the formation of an amide bond between the free amine of the resin-bound peptide and the activated carboxyl group of the incoming N-α-protected amino acid.

1.1. The Proton Scavenging Role

Following the removal of the temporary N-α-Fmoc protecting group with a base like piperidine, the newly exposed terminal amine exists as a protonated ammonium salt. For the coupling reaction to proceed, this amine must be neutralized to its free, nucleophilic form. This is the primary role of the tertiary amine base.

1.2. The Threat of Racemization

A significant side reaction during peptide synthesis is the loss of stereochemical integrity at the α-carbon of the activated amino acid, a process known as racemization.[7][8] This occurs primarily through the formation of a planar 5(4H)-oxazolone intermediate. The choice of base is critical; a nucleophilic base or one that is not sufficiently sterically hindered can promote the formation of this intermediate, leading to an epimerized and biologically inactive final peptide.[7] Sterically hindered bases like DIPEA, and potentially N,N-Diisopropyl-3-pentylamine, are too bulky to abstract the α-proton, thus minimizing racemization.[9][10]

Workflow of a Standard SPPS Coupling Cycle

Caption: General workflow for one cycle of solid-phase peptide synthesis (SPPS).

Section 2: Comparative Analysis of Hindered Bases

The effectiveness of a hindered base is determined by a balance of its basicity (pKa) and its steric bulk. A high pKa ensures efficient proton scavenging, while significant steric hindrance prevents it from acting as a nucleophile.

| Property | N,N-Diisopropyl-3-pentylamine | N,N-Diisopropylethylamine (DIPEA) | 2,4,6-Collidine |

| Structure | C11H25N | C8H19N | C8H11N |

| Molecular Weight | 171.32 g/mol [11] | 129.24 g/mol | 121.18 g/mol |

| Boiling Point | 173.3 °C @ 760 mmHg[11] | 126.6 °C @ 760 mmHg | 170 °C @ 760 mmHg |

| Density | ~0.791 g/mL[12] | ~0.742 g/mL | ~0.913 g/mL |

| Key Features | Extremely hindered tertiary amine.[5][6] | Industry standard, highly basic, low nucleophilicity.[2] | Weaker base, recommended when risk of racemization is high.[9] |

2.1. N,N-Diisopropylethylamine (DIPEA): The Benchmark

DIPEA is the most frequently used hindered base in Fmoc-SPPS.[9] Its high basicity and the steric bulk provided by the two isopropyl groups make it an excellent proton scavenger with very low nucleophilicity, preventing it from interfering with the growing peptide chain.[2]

2.2. 2,4,6-Collidine: The Milder Alternative

Collidine is a weaker base than DIPEA. It is sometimes recommended for coupling amino acids that are particularly susceptible to racemization, where the stronger basicity of DIPEA might still promote side reactions.[9] Its use can sometimes lead to slower coupling kinetics.

2.3. N,N-Diisopropyl-3-pentylamine: A Candidate for Demanding Syntheses

N,N-Diisopropyl-3-pentylamine is described as an "extremely hindered" tertiary amine.[5][6] The replacement of DIPEA's ethyl group with a 3-pentyl group significantly increases its steric bulk. This enhanced steric hindrance could theoretically offer superior performance in two key areas:

-

Suppression of Racemization: The increased bulk may further reduce any minimal risk of α-proton abstraction, especially with highly sensitive amino acids.

-

Coupling of Sterically Hindered Residues: When coupling bulky amino acids (e.g., Aib, or other α,α-disubstituted amino acids), a highly hindered base is essential to prevent unwanted side reactions.[13]

The trade-off for this increased bulk may be slower reaction kinetics, requiring optimization of coupling times or temperature.

Section 3: Application Protocols in Solid-Phase Peptide Synthesis

The following protocols are standard procedures for Fmoc-based SPPS. While written with DIPEA as the standard, they provide a direct template for the evaluation of N,N-Diisopropyl-3-pentylamine.

Protocol 3.1: Standard Fmoc-SPPS Coupling Cycle

This protocol describes a single coupling cycle for adding one amino acid to a growing peptide chain on a solid support (e.g., Rink Amide resin).

Materials:

-

Fmoc-protected peptide-resin

-

Fmoc-protected amino acid (3-5 equivalents)

-

Coupling Reagent (e.g., HBTU, HATU) (3-5 equivalents)

-

Hindered Base (DIPEA or N,N-Diisopropyl-3-pentylamine) (6-10 equivalents)

-

Deprotection Solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)

-

Solvents: DMF, Dichloromethane (DCM)

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in the reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the deprotection solution to the resin and agitate for 3 minutes.

-

Drain and repeat the deprotection step for 10-15 minutes.

-

-

Washing:

-

Drain the deprotection solution.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

-

Amino Acid Activation and Coupling:

-

In a separate vial, dissolve the Fmoc-amino acid and the coupling reagent in a minimal amount of DMF.

-

Add the hindered base (e.g., N,N-Diisopropyl-3-pentylamine) to the activation mixture. The solution will typically change color (e.g., to yellow with HBTU).

-

Immediately add the activated amino acid solution to the washed, deprotected peptide-resin.

-

Agitate the reaction vessel for 45-90 minutes at room temperature.

-

-

Monitoring the Coupling: Perform a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines.[14] A negative result (e.g., colorless or yellow beads) indicates a complete reaction. If the test is positive, the coupling step may be repeated.

-

Final Washing:

-

Drain the coupling solution.

-

Wash the resin with DMF (3-5 times) followed by DCM (3-5 times) to prepare for the next cycle or final cleavage.

-

Protocol 3.2: In Situ Neutralization Coupling

This method saves time by combining the neutralization and coupling steps. It can also improve coupling yields for sequences prone to aggregation.[15]

Procedure:

-

Perform Fmoc Deprotection and Washing as described in Protocol 3.1.

-

Combined Neutralization and Coupling:

-

Prepare the activated amino acid solution as described in Protocol 3.1, Step 4.

-

Add the activated amino acid solution directly to the washed resin (which still has the protonated N-terminal amine). The hindered base in the solution will neutralize the amine in situ, allowing the coupling to proceed immediately.

-

Agitate, monitor, and wash as described in Protocol 3.1.

-

3.3. Considerations for Using N,N-Diisopropyl-3-pentylamine

When substituting a new reagent into an established protocol, a systematic evaluation is critical.

-

Small-Scale Test Synthesis: Begin by synthesizing a short, simple test peptide (e.g., a pentapeptide) to compare the performance of N,N-Diisopropyl-3-pentylamine against DIPEA.

-

Purity Analysis: Analyze the crude product from both syntheses by HPLC and Mass Spectrometry. Compare the purity profiles, paying close attention to deletion sequences (incomplete coupling) or diastereomeric impurities (racemization).

-

Kinetics Optimization: If coupling appears sluggish (as indicated by positive Kaiser tests or deletion sequences), consider increasing the coupling time in 30-minute increments or slightly increasing the reaction temperature (e.g., to 35-40 °C).

Logical Relationship in Base Selection for Peptide Synthesis

Caption: Decision logic for selecting a hindered base in peptide synthesis.

Section 4: Safety and Handling

N,N-Diisopropyl-3-pentylamine is a hazardous chemical and must be handled with appropriate precautions in a laboratory setting.[5]

-

Hazards: It is considered a hazardous substance that can cause chemical burns and serious eye damage.[5] It is also flammable.[5] Vapors can be irritating to the eyes and respiratory tract.[5]

-

Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong acids and oxidizing agents.[5] The compound is noted to be air-sensitive and may absorb CO2.[5]

-

Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations.[5]

Conclusion

The selection of a hindered base is a critical parameter in the optimization of peptide synthesis. While DIPEA remains the workhorse of the industry, the exploration of novel bases with different steric and electronic properties is vital for advancing the synthesis of increasingly complex peptides. N,N-Diisopropyl-3-pentylamine, with its "extremely hindered" structure, presents a compelling option for minimizing racemization and facilitating the coupling of challenging amino acid residues. Its successful implementation requires a methodical approach to protocol adaptation and validation, but it holds the potential to become a valuable tool in the peptide chemist's arsenal, enabling the creation of next-generation therapeutics and research tools with higher fidelity and purity.

References

-

AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

-

AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]

-

Rojas Lab. Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube. [Link]

-

Chemsrc. N,N-diisopropyl pentan-3-amine | CAS#:68714-10-3. [Link]

-

Thieme Gruppe. Highly Sterically Hindered Peptide Bond Formation. [Link]

-

Pharmaffiliates. N,N-Diisopropyl-3-pentylamine-d10 | CAS No : 1346604-26-9. [Link]

-

PubChem. N,N-dipropylpentanamide | C11H23NO | CID 304102. [Link]

-

Electronic Journal of Biotechnology. Peptides, solid-phase synthesis and characterization. [Link]

-

AAPPTec. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

-

Peptideweb.com. Synthesis protocols. [Link]

- El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.

- Nowick Laboratory. Standard practices for Fmoc-based solid-phase peptide synthesis.

-

Nature Communications. Production of constrained L-cyclo-tetrapeptides by epimerization-resistant direct aminolysis. [Link]

-

Carl ROTH. Safety Data Sheet: N,N-Diisopropylethylamine. [Link]

-

NIH. Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins. [Link]

- Google Patents. CN106478423B - Synthesize N, the method for N- diisopropylethylamine.

-

AAPPTec Peptides. Coupling Reagents. [Link]

-

The Royal Society of Chemistry. Experimental procedures Solid phase peptide synthesis (SPPS). [Link]

-

Carl ROTH. N,N-Diisopropylethylamine (DIPEA), 2.5 l. [Link]

-

ResearchGate. (PDF) Tertiary Amine Synthesis via Reductive Coupling of Amides with Grignard Reagents. [Link]

-

AAPPTec Peptides. SYNTHESIS NOTES. [Link]

-

PubMed Central. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. [Link]

-

PubMed Central. Practical N-to-C peptide synthesis with minimal protecting groups. [Link]

-

Luxembourg Bio Technologies. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. [Link]

-

Loba Chemie. N,N-DIISOPROPYLETHYLAMINE FOR SYNTHESIS. [Link]

-

ACS Publications. Organic Letters Ahead of Print. [Link]

-

Patsnap. Preparation method of N,N-diisopropylethylamine. [Link]

-

SUDAN CHEMICAL. NN DIISOPROPYL EHTHYLAMINE FOR SYNTHESIS. [Link]

Sources

- 1. bachem.com [bachem.com]

- 2. N,N-Diisopropylethylamine (DIPEA), 2.5 l, CAS No. 7087-68-5 | Reagents for Peptide Synthesis for Washing/Deprotection/Splitting | Peptide Synthesis | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]

- 3. carlroth.com:443 [carlroth.com:443]

- 4. fishersci.com [fishersci.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. peptide.com [peptide.com]

- 8. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]

- 9. bachem.com [bachem.com]

- 10. globalresearchonline.net [globalresearchonline.net]

- 11. N,N-diisopropyl pentan-3-amine | CAS#:68714-10-3 | Chemsrc [chemsrc.com]

- 12. N,N-DIISOPROPYL-3-PENTYLAMINE | 68714-10-3 [chemicalbook.com]

- 13. Highly Sterically Hindered Peptide Bond Formation - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 14. luxembourg-bio.com [luxembourg-bio.com]

- 15. peptide.com [peptide.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions with N,N-Diisopropyl-3-pentylamine

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for N,N-Diisopropyl-3-pentylamine (CAS 68714-10-3). This document is designed for researchers, chemists, and drug development professionals who seek to leverage the unique properties of this specialized amine base. My goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively. N,N-Diisopropyl-3-pentylamine is an extremely hindered, non-nucleophilic tertiary amine. Its value lies in its ability to act as a powerful proton scavenger in environments where nucleophilic attack from the base would be a detrimental side reaction. Its significant steric bulk, exceeding even that of the common Hünig's base (DIPEA), makes it a tool for specific synthetic challenges.

Section 1: Core Principles & Strategic Selection

This section addresses the fundamental properties of N,N-Diisopropyl-3-pentylamine and provides a framework for deciding when it is the right tool for your synthetic problem.

Q1: What defines a "non-nucleophilic base" and why is steric hindrance the key?

Answer: A non-nucleophilic base is a compound that can readily accept a proton (act as a Brønsted-Lowry base) but is a very poor nucleophile, meaning it does not readily attack electron-deficient centers like carbonyls or alkyl halides.[1] This dual-reactivity control is achieved through steric hindrance.

-

Basicity is a thermodynamic property. The base's lone pair of electrons needs only to access a small, exposed proton.

-

Nucleophilicity is a kinetic property. For a base to act as a nucleophile in, for example, an SN2 reaction, it must approach a specific trajectory to attack a larger, more sterically shielded carbon atom (the "backside attack").[1]

The bulky alkyl groups on N,N-Diisopropyl-3-pentylamine create a congested environment around the nitrogen's lone pair. This steric shield does not prevent the lone pair from abstracting a small proton, but it physically blocks the larger-scale molecular re-arrangement needed to attack an electrophilic carbon. This selectivity is crucial for preventing unwanted substitution reactions and promoting desired pathways like elimination.

Caption: Increasing steric bulk from TEA to N,N-Diisopropyl-3-pentylamine.

Q2: When should I choose N,N-Diisopropyl-3-pentylamine over DIPEA or Triethylamine?

Answer: The choice of base is a strategic decision based on the specific demands of your reaction.

-

Choose N,N-Diisopropyl-3-pentylamine for Maximum Steric Demand: Opt for this base when you are working with highly sensitive substrates where even the minimal nucleophilicity of DIPEA is problematic. Its primary application is in forcing elimination (E2) pathways over substitution (SN2), especially when you want to form the less-substituted (Hofmann) alkene. The extreme bulk will preferentially abstract the most sterically accessible proton.[2]

-

Choose DIPEA (Hünig's Base) for General-Purpose Non-Nucleophilic Applications: DIPEA is the workhorse for many reactions, including peptide couplings and as a proton scavenger in protecting group chemistry.[3] It offers a well-documented balance of basicity and low nucleophilicity.

-